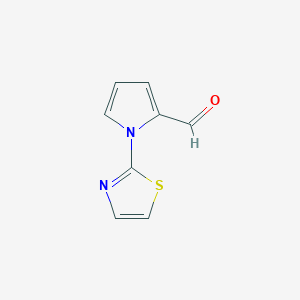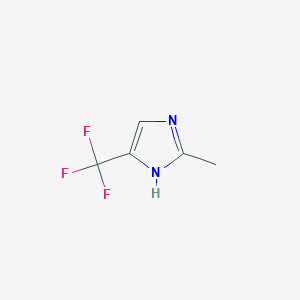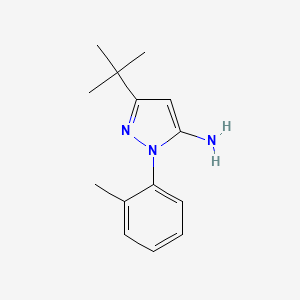
3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine
Overview
Description
3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C14H19N3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
- The chemistry of pyrazoline derivatives, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, demonstrates their value as building blocks for synthesizing various heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others. This indicates the potential of pyrazoline and related structures in the synthesis of a wide range of heterocyclic compounds, which could extend to 3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine as well (Gomaa & Ali, 2020).
Organic Synthesis and Catalysis
- Chiral sulfinamides, including tert-butanesulfinamide, are known for their role in the stereoselective synthesis of amines and their derivatives, highlighting the importance of tert-substituted compounds in asymmetric synthesis. This could suggest potential research applications of this compound in the development of chiral molecules or as a catalyst in organic reactions (Philip et al., 2020).
Environmental and Material Sciences
- Studies on synthetic phenolic antioxidants, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and related compounds, reveal their widespread use in industrial and commercial products to retard oxidative reactions. Research on such antioxidants can offer insights into the environmental occurrence, human exposure, and potential applications of tert-butyl-containing compounds in material science and environmental protection (Liu & Mabury, 2020).
Energy and Fuels
- The decomposition of methyl tert-butyl ether (MTBE) in the presence of hydrogen in cold plasma reactors demonstrates the potential of tert-butyl-containing compounds in the field of energy and fuels. This research may provide a foundation for exploring the reactivity and decomposition pathways of this compound in similar environmental applications (Hsieh et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-tert-butyl-2-(2-methylphenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-10-7-5-6-8-11(10)17-13(15)9-12(16-17)14(2,3)4/h5-9H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMGAKOWUHTEKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=N2)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354374 | |
| Record name | 3-tert-Butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337533-96-7 | |
| Record name | 3-tert-Butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
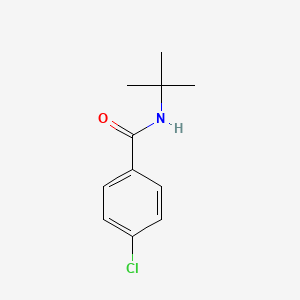


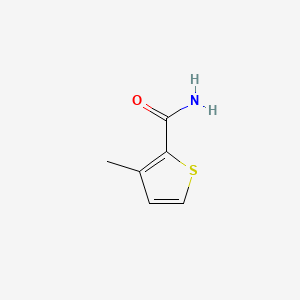






![2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1269109.png)
